

An In-depth Technical Guide to AF488 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF488 carboxylic acid

Cat. No.: B12375263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **AF488 carboxylic acid**, a non-reactive form of the bright, green-fluorescent dye, Alexa Fluor 488. It is widely utilized in various life science applications, serving as a reference standard and a versatile tool for bioconjugation.

Core Concepts: Chemical Identity and Properties

AF488 carboxylic acid is a sulfonated rhodamine derivative, a structural feature that imparts high water solubility and relative pH insensitivity. Its chemical structure is characterized by a xanthene core with two sulfonic acid groups and a carboxylic acid group, which is the reactive handle for conjugation.

Chemical Structure:

While the precise, proprietary structure of Alexa Fluor® 488 is not publicly disclosed, a commonly accepted structure for the carboxylic acid form is provided by various suppliers.

Quantitative Data

The photophysical properties of AF488 make it an exceptional fluorescent probe for a wide range of applications. Key quantitative data are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	495 nm	[1]
Emission Maximum (λ_{em})	519 nm	[1]
Molar Extinction Coefficient (ϵ)	71,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield (Φ)	0.92	[1]
Molecular Weight	~648.75 g/mol	[1]
Optimal pH Range	4 - 10	[1]

Experimental Protocols

AF488 carboxylic acid is primarily used for covalent labeling of biomolecules containing primary amines (e.g., proteins, amine-modified oligonucleotides) through carbodiimide-mediated chemistry. This process involves the activation of the carboxylic acid group to form a reactive intermediate that readily couples with an amine.

Carbodiimide-Mediated Conjugation of AF488 Carboxylic Acid to a Protein

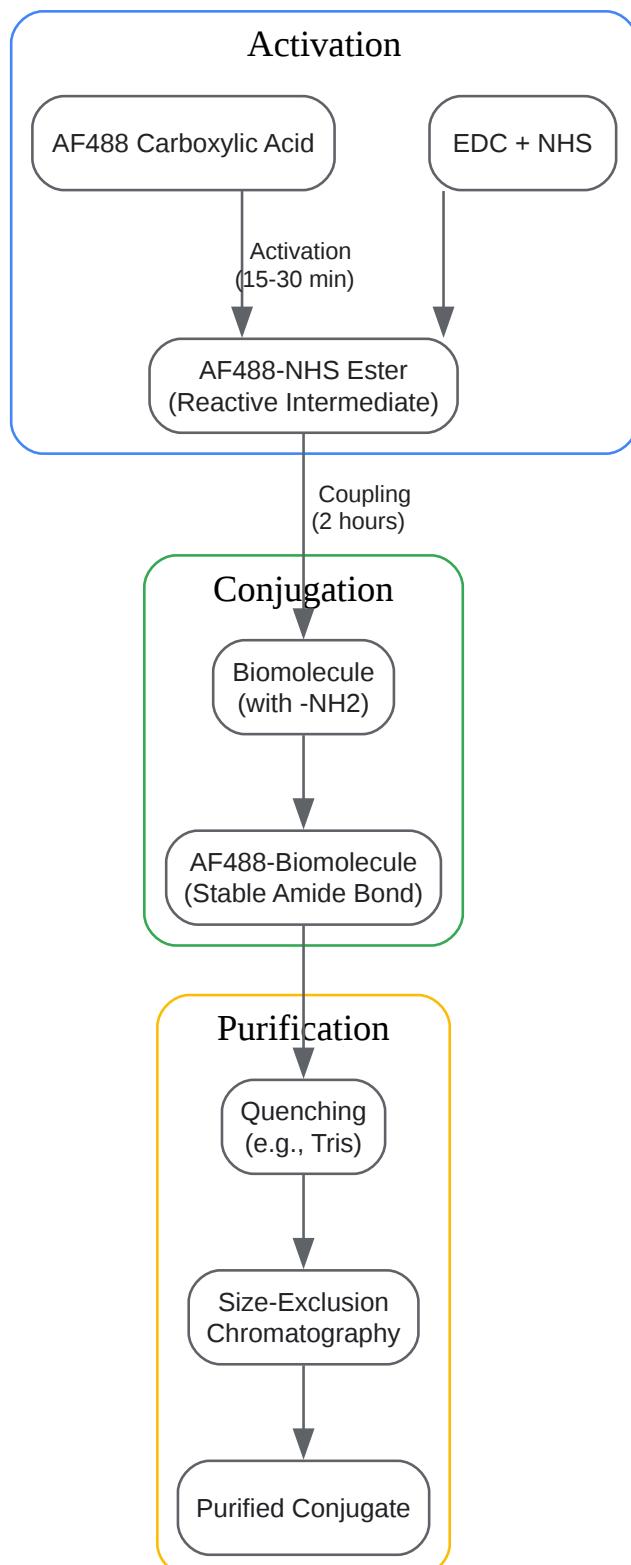
This protocol provides a general workflow for conjugating **AF488 carboxylic acid** to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **AF488 carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:


- Prepare Stock Solutions:
 - Dissolve **AF488 carboxylic acid** in anhydrous DMSO to a concentration of 10 mg/mL.
 - Dissolve EDC in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.
 - Dissolve NHS in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.
- Activate **AF488 Carboxylic Acid**:
 - In a microcentrifuge tube, combine a desired molar excess of **AF488 carboxylic acid** with EDC and NHS in the Conjugation Buffer. A common starting point is a 2:5:1 molar ratio of Protein:EDC:NHS.
 - Incubate the mixture at room temperature for 15-30 minutes, protected from light.
- Conjugation to Protein:
 - Add the activated **AF488 carboxylic acid** mixture to the protein solution. The pH of the protein solution should be adjusted to 7.2-8.0 for efficient coupling to primary amines.
 - Incubate the reaction for 2 hours at room temperature, with gentle stirring or rocking, and protected from light.
- Quench the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 1 hour at room temperature to quench any unreacted NHS-ester.

- Purify the Conjugate:
 - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterize the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488).

Visualizations

Experimental Workflow: Carbodiimide-Mediated Conjugation

The following diagram illustrates the key steps in the conjugation of **AF488 carboxylic acid** to a primary amine-containing molecule using EDC and NHS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AF488 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12375263#af488-carboxylic-acid-chemical-structure\]](https://www.benchchem.com/product/b12375263#af488-carboxylic-acid-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com